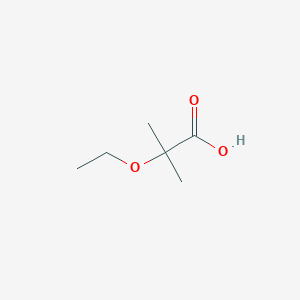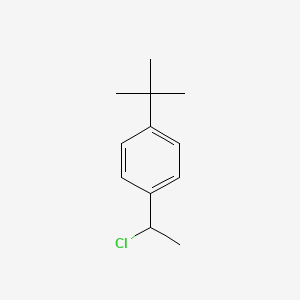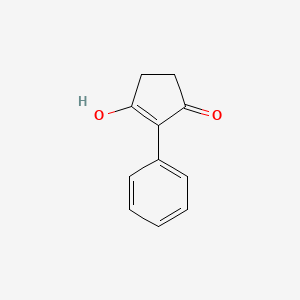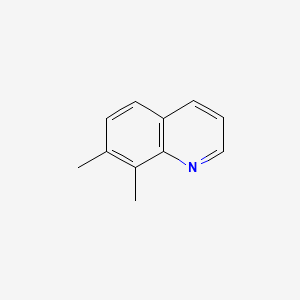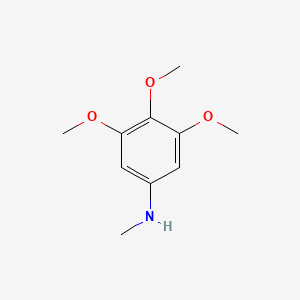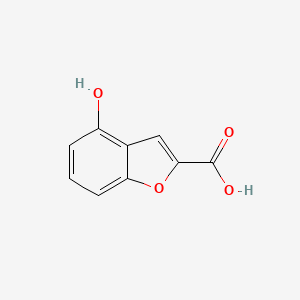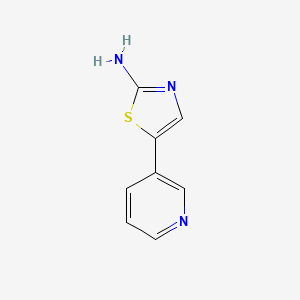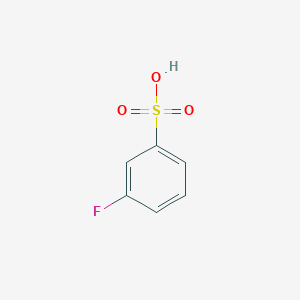![molecular formula C8H9BrN2 B1340145 8-溴-1,2,3,4-四氢-[1,6]萘啶 CAS No. 362606-16-4](/img/structure/B1340145.png)
8-溴-1,2,3,4-四氢-[1,6]萘啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry
科学研究应用
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-[1,6]naphthyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds as follows:
1,2,3,4-tetrahydro-[1,6]naphthyridine+NBS→8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydro structure can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tetrahydro ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are typical.
Major Products
The major products depend on the type of reaction. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a ketone or aldehyde derivative.
作用机制
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine involves its interaction with specific molecular targets. The bromine atom and the nitrogen-containing ring structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-[1,6]naphthyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Chloro-1,2,3,4-tetrahydro-[1,6]naphthyridine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
8-Fluoro-1,2,3,4-tetrahydro-[1,6]naphthyridine: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.
Uniqueness
The presence of the bromine atom in 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine makes it unique compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and its ability to interact with biological targets, potentially leading to distinct biological activities and applications.
This detailed overview provides a comprehensive understanding of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUKJNJWYCYMTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475914 |
Source


|
| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-16-4 |
Source


|
| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


